molecular formula C9H13Cl2N B15305242 [2-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

[2-(2-Chlorophenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B15305242
M. Wt: 206.11 g/mol
InChI Key: KSKNLTUQWVLRKB-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)ethylamine hydrochloride is a chemical compound that belongs to the class of organic compounds known as phenethylamines. This compound is characterized by the presence of a chlorophenyl group attached to an ethylamine chain, which is further substituted with a methyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)ethylamine hydrochloride typically involves the reaction of 2-chlorophenylacetonitrile with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Material: 2-chlorophenylacetonitrile

    Reagent: Methylamine

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours.

    Product Formation: The resulting product is 2-(2-Chlorophenyl)ethylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of 2-(2-Chlorophenyl)ethylamine hydrochloride may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted phenethylamines.

Scientific Research Applications

2-(2-Chlorophenyl)ethylamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)ethylamine hydrochloride involves its interaction with specific molecular targets within biological systems. The compound is known to interact with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin levels. This interaction can lead to various physiological effects, including changes in mood and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorophenethylamine
  • Methyl 2-(2-chlorophenyl)acetate
  • 2-(2-Chlorophenyl)ethylamine

Uniqueness

2-(2-Chlorophenyl)ethylamine hydrochloride is unique due to the presence of both a chlorophenyl group and a methylamine moiety. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various research applications.

Properties

Molecular Formula

C9H13Cl2N

Molecular Weight

206.11 g/mol

IUPAC Name

2-(2-chlorophenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C9H12ClN.ClH/c1-11-7-6-8-4-2-3-5-9(8)10;/h2-5,11H,6-7H2,1H3;1H

InChI Key

KSKNLTUQWVLRKB-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=CC=CC=C1Cl.Cl

Origin of Product

United States

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